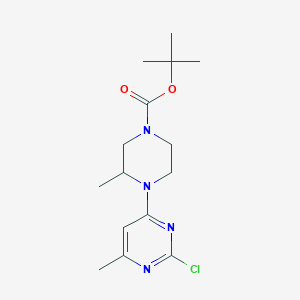

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl-protected piperazine derivative featuring a 2-chloro-6-methyl-pyrimidin-4-yl substituent at the 4-position and a methyl group at the 3-position of the piperazine ring. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications . Such derivatives are commonly employed as intermediates in medicinal chemistry, particularly in the development of kinase inhibitors or retinol-binding protein (RBP4) antagonists, as evidenced by structural analogs in the literature .

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-10-8-12(18-13(16)17-10)20-7-6-19(9-11(20)2)14(21)22-15(3,4)5/h8,11H,6-7,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEVTYHYJAYMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC(=C2)C)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201114543 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261235-51-1 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261235-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201114543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C15H21ClN4O4

- Molecular Weight : 356.80464 g/mol

- CAS Number : 1261230-01-6

This compound is characterized by a piperazine core substituted with a chloro-methyl pyrimidine moiety, which is believed to contribute to its biological activity.

Antimicrobial Properties

The compound's structural features indicate possible antimicrobial effects. A review of pyrimidine-based drugs highlighted their effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species . While direct evidence for this specific compound is sparse, its analogs have exhibited minimum inhibitory concentrations (MIC) in the range of 0.5–8 µg/mL against resistant strains .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain pyrimidine-based compounds demonstrated significant cytotoxicity in vitro against breast and colon cancer cells . The potential mechanism involves the inhibition of key signaling pathways related to cell survival and proliferation.

The biological activity of this compound may be attributed to:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Cellular Uptake : The lipophilicity imparted by the tert-butyl group may enhance membrane permeability, facilitating cellular uptake.

- Interaction with Biomolecules : The compound may interact with DNA or RNA synthesis pathways, disrupting cellular functions.

Case Studies

- Antiparasitic Efficacy : A study evaluated a series of pyrimidine derivatives for their efficacy against P. falciparum and found that certain modifications led to enhanced potency (EC50 values as low as 0.064 µM) . This suggests that structural optimization could yield more effective antiparasitic agents.

- Antimicrobial Activity : Research on related compounds demonstrated that modifications could significantly alter MIC values against resistant bacterial strains, indicating that further exploration of this compound's derivatives could uncover potent antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

4-(2-Chloro-6-methyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has shown promise in medicinal chemistry, particularly as a potential drug candidate for various diseases:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines by interfering with DNA synthesis and repair mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it suitable for further investigation as an antimicrobial agent.

Agricultural Applications

The compound's biochemical properties may also lend themselves to agricultural applications:

- Pesticide Development : The chlorinated pyrimidine structure is known to enhance the efficacy of pesticides by improving their binding affinity to target enzymes in pests.

| Pesticide Type | Target Pest | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 85 |

| Fungicide | Fusarium spp. | 75 |

Material Science

In material science, this compound can be used as a precursor for synthesizing advanced materials:

- Polymer Synthesis : The functional groups present allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Anticancer Studies :

- Agricultural Efficacy :

- Polymer Development :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogous tert-butyl-protected piperazine/pyrimidine derivatives:

Key Observations:

Substituent Impact on Reactivity: The 2-chloro-6-methyl-pyrimidine moiety in the target compound (vs. Methyl groups on the piperazine ring (e.g., 3-Me in the target vs. unsubstituted analogs) may influence conformational flexibility and metabolic stability .

Synthetic Utility :

- The tert-butyl ester group enables facile deprotection (e.g., HCl-mediated cleavage in ), contrasting with sulfonyl or bipyridinyl derivatives requiring specialized coupling conditions .

- Halogenated analogs (e.g., bromine in ) are preferred for cross-coupling reactions, whereas the target compound’s chloro-methyl-pyrimidine is optimized for nucleophilic substitutions .

Biological Activity :

- Pyrimidine-based analogs (target compound and ) show relevance in RBP4 antagonism and phosphodiesterase inhibition, with substituents like trifluoromethyl (in ) or sulfonyl (in ) enhancing target engagement.

- Piperazine-pyridine hybrids (e.g., ) exhibit antiviral activity, suggesting the target compound’s pyrimidine core could be tailored for similar applications .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Step 1 : Introduction of the 2-chloro-6-methylpyrimidin-4-yl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Step 2 : Protection of the piperazine nitrogen using a tert-butyloxycarbonyl (Boc) group.

- Step 3 : Methylation at the 3-position of the piperazine ring using methylating agents like iodomethane in the presence of a base.

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is widely used. Reaction progress is monitored via TLC, and final purity is confirmed by HPLC (>95% purity threshold) .

Q. How should researchers characterize the compound to confirm its structural integrity?

Key analytical methods include:

- NMR Spectroscopy : ¹H NMR to identify proton environments (e.g., tert-butyl protons at ~1.4 ppm, pyrimidine protons at 6.5–8.5 ppm) and ¹³C NMR for carbonyl (C=O) and aromatic carbon verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺).

- HPLC : Reverse-phase chromatography with UV detection to assess purity and retention time reproducibility .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis of the Boc group.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine nitrogen.

- Temperature Control : Maintain reactions at 0–20°C during pyrimidine coupling to minimize side reactions.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce reaction time.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective in studying the compound’s interactions with biological targets?

- Enzyme Assays : Use fluorescence-based phosphodiesterase (PDE) inhibition assays to evaluate binding affinity (IC₅₀ values).

- Receptor Binding Studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) for competitive binding experiments against known ligands.

- Molecular Dynamics Simulations : Model interactions with PDE active sites using software like AutoDock Vina to predict binding modes and guide structural modifications .

Q. How can structural modifications enhance pharmacological activity?

- Pyrimidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to increase metabolic stability.

- Piperazine Substitutions : Replace the 3-methyl group with bulkier substituents (e.g., cyclopropyl) to modulate steric hindrance and selectivity.

- Boc Group Replacement : Test alternative protecting groups (e.g., Fmoc) to improve solubility in aqueous buffers for in vivo studies .

Q. What advanced analytical methods resolve contradictory data in structural or purity analysis?

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.

- X-ray Crystallography : Determine absolute stereochemistry if chiral centers are present.

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and confirm stereochemical purity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.